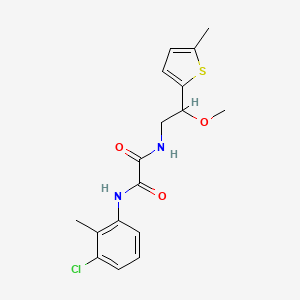
N1-(3-chloro-2-methylphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(3-chloro-2-methylphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H19ClN2O3S and its molecular weight is 366.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(3-chloro-2-methylphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a compound of significant interest due to its potential biological activities. Its unique chemical structure, characterized by the presence of a chloro-substituted aromatic ring and a methoxy-thiophene moiety, suggests diverse pharmacological properties. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H17ClN2O3S
- Molecular Weight : 352.8 g/mol
- CAS Number : 1448045-10-0
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-cancer agent, antimicrobial properties, and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activities. For instance, research on oxalamide derivatives has shown that they can induce apoptosis in cancer cells and inhibit tumor growth. A notable study demonstrated that related oxalamide compounds effectively reduced cell viability in human cancer cell lines, such as HeLa and MCF-7, with IC50 values ranging from 20 to 50 µM .
Antimicrobial Properties
Antimicrobial activity is another area where this compound shows promise. Schiff bases and their derivatives have been reported to exhibit significant antibacterial and antifungal activities. For example, compounds with thiophene rings have shown enhanced antimicrobial effects due to their ability to disrupt bacterial cell membranes . The structure of this compound suggests it may similarly possess these properties.
Enzyme Inhibition
Research indicates that oxalamides can act as enzyme inhibitors, particularly in the context of carbonic anhydrases and other hydrolases. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer. Preliminary studies on related compounds suggest that they may inhibit specific enzymes involved in cancer progression .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Efficacy :
Research Findings Summary
The biological activity of this compound is supported by diverse research findings:
Eigenschaften
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-10-7-8-15(24-10)14(23-3)9-19-16(21)17(22)20-13-6-4-5-12(18)11(13)2/h4-8,14H,9H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCJSNFDDQSTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














